molecular formula C25H19N5O2 B283063 3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one

3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one

Cat. No. B283063
M. Wt: 421.4 g/mol
InChI Key: JKIZTAOIVKFZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a heterocyclic compound that has gained significant attention among researchers due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of triazolotriazines and has shown promising results in various scientific studies.

Scientific Research Applications

3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has shown potential applications in various scientific studies. It has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential as a neuroprotective agent and for its ability to inhibit certain enzymes.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments is its potential as a lead compound for drug development. Its various biological activities make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One direction is to further investigate its antitumor activity and potential as a cancer treatment. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, its ability to inhibit certain enzymes could be further explored for the development of enzyme inhibitors.

Synthesis Methods

The synthesis of 3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 4-methylbenzylhydrazine with 2,4,5-trichlorobenzoic acid to form 4-methylbenzylidene-2,4,5-trichlorobenzohydrazide. This intermediate is then reacted with 3,5-dibromo-2-hydroxybenzaldehyde to form the final product.

properties

Molecular Formula

C25H19N5O2

Molecular Weight

421.4 g/mol

IUPAC Name

3-benzoyl-6-benzyl-1-(4-methylphenyl)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one

InChI

InChI=1S/C25H19N5O2/c1-17-12-14-20(15-13-17)30-25-27-26-21(16-18-8-4-2-5-9-18)24(32)29(25)23(28-30)22(31)19-10-6-3-7-11-19/h2-15H,16H2,1H3

InChI Key

JKIZTAOIVKFZQE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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